molecular formula C9H6ClNO4 B7859543 3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid

3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid

Cat. No.: B7859543
M. Wt: 227.60 g/mol
InChI Key: QBDALTIMHOITIU-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid is an organic compound characterized by a chloro and nitro group on a phenyl ring, attached to a prop-2-enoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloro-3-nitrophenol as the starting material.

  • Reaction Steps: The compound undergoes a series of reactions including esterification, halogenation, and nitration to introduce the desired functional groups.

  • Conditions: Reactions are often carried out under controlled temperatures and acidic or basic conditions to ensure the correct formation of the compound.

Industrial Production Methods:

  • Batch Processing: Large-scale production often involves batch processing where the compound is synthesized in large reactors.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be used to modify the nitro group to an amine.

  • Substitution: Substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like tin and hydrochloric acid are often used.

  • Substitution: Halogenation reactions typically use bromine or chlorine in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and hydroxylamines.

  • Substitution Products: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-3-nitrophenol: Similar structure but lacks the prop-2-enoic acid group.

  • 3-Nitrobenzoic acid: Similar nitro group placement but different aromatic ring substitution.

This comprehensive overview highlights the significance of 3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

3-(4-chloro-3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDALTIMHOITIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871538
Record name 3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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